Hexalure: A Technical Guide to its Chemical Composition and Properties
Hexalure: A Technical Guide to its Chemical Composition and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hexalure, a synthetic insect sex attractant. It details its chemical composition, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and the biological signaling pathway it initiates in target organisms.
Chemical Identity and Composition
Hexalure is the common name for the chemical compound (Z)-7-hexadecen-1-yl acetate (B1210297).[1][2] It was developed as a synthetic parapheromone, mimicking the natural sex pheromones of certain moth species to act as a potent attractant.[1] Primarily, it is known for its use in monitoring and controlling populations of the pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[2][3]
The molecule is a long-chain fatty acid derivative, specifically an acetate ester of a C16 unsaturated alcohol.[1][4] Its chemical structure is defined by a sixteen-carbon chain with a single cis-configured double bond between the 7th and 8th carbon atoms and an acetate group at one terminus.
Table 1: Chemical and Physical Properties of Hexalure
| Property | Value | Citation(s) |
| Chemical Name | (Z)-7-Hexadecen-1-yl acetate | [2] |
| Synonyms | cis-7-Hexadecenyl acetate, Hexalene | [2][5] |
| CAS Number | 23192-42-9 | [5][6][7] |
| Molecular Formula | C₁₈H₃₄O₂ | [5][7][8] |
| Molecular Weight | 282.46 g/mol | [1][2][8] |
| Percent Composition | C 76.54%, H 12.13%, O 11.33% | [2] |
| Appearance | Clear oily liquid | [2] |
| Boiling Point | 102 °C; 121.5-124.5 °C @ 8 x 10⁻³-0.140 Torr | [5][7] |
| Melting Point | <25 °C | [5][7] |
| Density | 0.875 g/cm³ | [5] |
| Refractive Index | nD²⁵ 1.4484 | [2] |
| Solubility | Insoluble in water; Soluble in hexane (B92381), ether, acetone, benzene | [2] |
| Vapor Pressure | 1.61 x 10⁻⁵ mmHg at 25°C | [5] |
Experimental Protocols
A practical synthesis for Hexalure has been reported, achieving the target molecule from common precursors. The following protocol is adapted from the methodology described by Sharma et al.
Key Steps:
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Alkylation: The dianion of 4-pentyn-1-ol (B147250) is alkylated with 1-bromo-6-tetrahydropyranyloxyhexane to yield 11-tetrahydropyranyloxy-4-undecyn-1-ol.
-
Partial Hydrogenation: The resulting alkyne is subjected to partial catalytic hydrogenation using Lindlar's catalyst to stereoselectively form the (Z)-alkene, yielding (Z)-11-tetrahydropyranyloxy-undecen-1-ol.
-
Mesylation and Coupling: The alcohol is converted to a mesylate, which is then coupled with pentylmagnesium bromide in the presence of a Li₂CuCl₄ catalyst to form (Z)-1-(tetrahydropyranyloxy)-7-hexadecene.
-
Deprotection: The tetrahydropyranyl (THP) protecting group is removed to yield (Z)-7-hexadecen-1-ol.
-
Acetylation: The final alcohol product is acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the target molecule, (Z)-7-hexadecen-1-yl acetate (Hexalure).
Detailed Protocol (Acetylation Step):
-
To a solution of (Z)-7-hexadecen-1-ol (1.0 g, 4 mmol) in pyridine (5 ml), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added.
-
The mixture is cooled in an ice bath.
-
Acetic anhydride (1.5 g, 14 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of ice and extracted with ethyl acetate.
-
The organic layer is washed successively with 5% HCl, 5% aqueous NaHCO₃, water, and brine.
-
The solution is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, which can be further purified by column chromatography.
GC-MS is the standard technique for the identification and quantification of insect pheromones like Hexalure.
Objective: To confirm the identity and purity of synthesized Hexalure.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Hexalure sample in a high-purity volatile solvent such as hexane (e.g., 100 µL of extract).
-
If performing quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar properties but a different retention time).
-
-
GC-MS System Configuration:
-
GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysysiloxane stationary phase (e.g., DB-5ms), is suitable. Low-bleed columns are essential for MS applications to minimize background noise.[9]
-
Injector: Set to a temperature sufficient for complete volatilization without thermal degradation (e.g., 250°C).[9]
-
Oven Program: An initial slow temperature ramp is used to improve the separation of volatile compounds. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For initial identification, a full scan mode (e.g., m/z 40-450) is used. For high-sensitivity quantification of a known target, Selected Ion Monitoring (SIM) mode is superior.[9]
-
Ion Source Temperature: Typically 230°C.
-
-
Data Analysis:
-
Identification: The identity of Hexalure is confirmed by matching the retention time of the sample peak with that of an authentic standard. The acquired mass spectrum should also match the standard's spectrum and reference library spectra.
-
Purity Assessment: The purity is estimated by the relative area of the Hexalure peak compared to the total area of all peaks in the chromatogram.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes associated with Hexalure, from its synthesis to its biological mechanism of action.
In moths, the detection of pheromones such as Hexalure is a sophisticated process occurring in specialized olfactory sensilla on the antennae.[1] The binding of a pheromone molecule to an Olfactory Receptor (OR) complex can trigger two main types of signal transduction cascades.[2][5][10]
-
Ionotropic Pathway: The pheromone-bound receptor complex (OR-Orco) acts directly as a ligand-gated ion channel.[5][10] This allows for a rapid influx of cations, leading to the depolarization of the olfactory receptor neuron (ORN).[5]
-
Metabotropic Pathway: Alternatively, the receptor can activate a G-protein (typically Gq), which in turn activates Phospholipase C (PLC).[10] PLC generates second messengers like inositol (B14025) trisphosphate (IP₃), which then open separate ion channels.[10] This pathway is generally slower but allows for signal amplification.
Both pathways result in the depolarization of the neuron's membrane, which, upon reaching a threshold, generates an action potential that travels to the antennal lobe of the moth's brain for processing.[2] This signal is ultimately interpreted as the presence of a potential mate, influencing the male moth's behavior.
References
- 1. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. slunik.slu.se [slunik.slu.se]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
